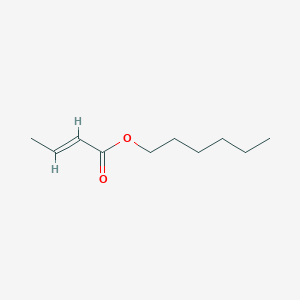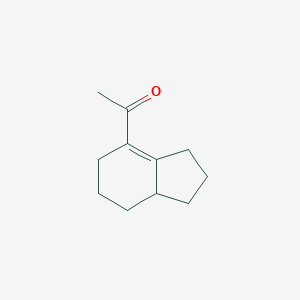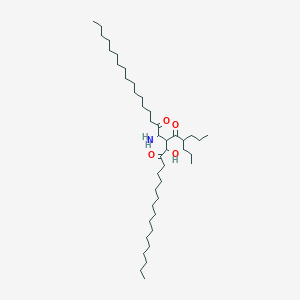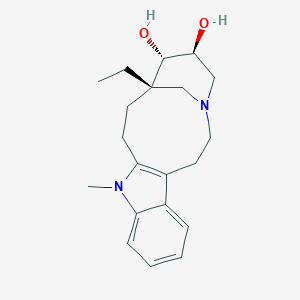![molecular formula C14H11Cl B162029 1-[(Z)-Styryl]-4-chlorobenzene CAS No. 1657-49-4](/img/structure/B162029.png)
1-[(Z)-Styryl]-4-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Z)-Styryl]-4-chlorobenzene is an organic compound characterized by the presence of a chlorine atom attached to the fourth position of the stilbene structure Stilbenes are a group of compounds known for their double bond between two benzene rings, which can exist in either the cis (Z) or trans (E) configuration The this compound specifically refers to the cis configuration, where the chlorine atom and the phenyl groups are on the same side of the double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Z)-Styryl]-4-chlorobenzene typically involves the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form an alkene. In this case, the reaction between 4-chlorobenzaldehyde and a suitable ylide can yield this compound under controlled conditions. The reaction is often carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(Z)-Styryl]-4-chlorobenzene undergoes several types of chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding alkane, 4-chlorobibenzyl.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the double bond.
Substitution: Nucleophiles like sodium methoxide can replace the chlorine atom under basic conditions.
Major Products:
Oxidation: Epoxides and other oxygenated derivatives.
Reduction: 4-chlorobibenzyl.
Substitution: Various substituted stilbenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[(Z)-Styryl]-4-chlorobenzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in studies related to its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its structural similarity to other biologically active stilbenes.
Industry: this compound is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-[(Z)-Styryl]-4-chlorobenzene involves its interaction with various molecular targets. The double bond and the chlorine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
(E)-4-Chlorostilbene: The trans isomer of 4-Chlorostilbene, which has different physical and chemical properties due to the different spatial arrangement of atoms.
4-Bromostilbene: Similar to 1-[(Z)-Styryl]-4-chlorobenzene but with a bromine atom instead of chlorine, leading to different reactivity and applications.
4-Methylstilbene:
Uniqueness: this compound is unique due to its specific configuration and the presence of the chlorine atom, which imparts distinct chemical properties and reactivity
Propiedades
Número CAS |
1657-49-4 |
|---|---|
Fórmula molecular |
C14H11Cl |
Peso molecular |
214.69 g/mol |
Nombre IUPAC |
1-chloro-4-[(Z)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C14H11Cl/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6- |
Clave InChI |
TTYKTMUIQGPMMH-SREVYHEPSA-N |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl |
SMILES isomérico |
C1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)Cl |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B161958.png)
![(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B161960.png)

![(1R,3S,6S,10S,11R)-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-ene-8,14-dione](/img/structure/B161963.png)

![3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid](/img/structure/B161969.png)





